molecular formula C15H10Cl2N2O2 B2499437 3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one CAS No. 1206109-62-7

3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one

Cat. No.: B2499437
CAS No.: 1206109-62-7
M. Wt: 321.16
InChI Key: UHNUSKITZMCOML-UHFFFAOYSA-N
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Description

3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one is a synthetic organic compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their significant biological activities and are widely studied in medicinal and pharmacological chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one typically involves a two-step methodology. . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

3-amino-4-(2,4-dichloroanilino)isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12(11(17)7-8)19-13-9-3-1-2-4-10(9)15(20)21-14(13)18/h1-7,19H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUSKITZMCOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)N)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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